N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its multifaceted chemical structure and notable applications in various scientific fields. This compound has gained attention for its unique properties, making it a valuable subject of study in chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylthio)nicotinic acid and piperidine, which undergoes a condensation reaction.
Intermediate Formation: The intermediate product, 1-(2-(methylthio)nicotinoyl)piperidine, is then alkylated using a suitable methylating agent.
Final Assembly: The final step involves the reaction of the alkylated intermediate with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to increase yield and reduce by-products. This includes using advanced catalytic systems, temperature control, and pressure adjustments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in amine or alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce additional functional groups into the benzamide ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents.
Major Products: These reactions yield various products depending on the specific conditions and reagents used. For example, oxidation could produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: This compound is studied for its role in complex organic synthesis and its potential as a building block for more intricate molecules. Biology: Researchers explore its biological activities, including potential as an enzyme inhibitor or a ligand for receptor studies. Medicine: It is investigated for its pharmacological properties, such as potential anti-inflammatory or antimicrobial effects. Industry: Utilized in the development of novel materials, including polymers and advanced coatings.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets, often involving binding to active sites on enzymes or receptors. Pathways: It may inhibit or activate biological pathways, leading to effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison: Compared to other benzamides, it stands out due to its trifluoromethyl group, which often enhances biological activity and metabolic stability. Similar Compounds:
2-(trifluoromethyl)benzamide
N-(piperidin-4-yl)methyl)benzamide
1-(2-(methylthio)nicotinoyl)piperidine
This detailed analysis highlights the multifaceted nature of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, making it a valuable compound for further research and development across various scientific disciplines.
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c1-30-19-16(6-4-10-25-19)20(29)27-11-8-14(9-12-27)13-26-18(28)15-5-2-3-7-17(15)21(22,23)24/h2-7,10,14H,8-9,11-13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSBWSMRTPRYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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